

Triton X-301 Surfactant: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Triton X-301

Cat. No.: B082700

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Introduction

Triton X-301 is an anionic surfactant belonging to the octylphenol polyethoxylate family. Its unique properties make it a valuable tool in a variety of research, scientific, and pharmaceutical applications. This technical guide provides an in-depth overview of the core properties of **Triton X-301**, including its physicochemical characteristics and methodologies for its application in key experimental protocols.

Core Properties of Triton X-301

Triton X-301 is distinguished from its more commonly known non-ionic counterpart, Triton X-100, by the presence of a negatively charged sulfate group at the end of its hydrophilic polyoxyethylene chain. This anionic nature governs its distinct behavior in aqueous solutions and its interactions with other molecules and surfaces.

Physicochemical Properties

While specific experimental data for **Triton X-301** is not as widely published as for its non-ionic analogs, the following tables summarize its known properties. For comparative purposes, data for the widely studied non-ionic surfactant Triton X-100 is also included where available, with the clear distinction that these values are not directly transferable to **Triton X-301**.

Table 1: General and Chemical Properties of **Triton X-301**

Property	Value	Reference
Chemical Name	Sodium 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate	[1]
CAS Number	12627-38-2	[1][2]
Molecular Formula	C ₁₆ H ₂₅ NaO ₅ S	[1]
Molecular Weight	352.4 g/mol	[1]
Synonyms	Alkyl aryl polyethoxy ethanol sodium sulfonate salt	[2]
Appearance	Not specified in detail in publicly available literature	
Classification	Anionic Surfactant	[3]

Table 2: Micellar and Solution Properties of **Triton X-301**

Property	Value	Reference
Critical Micelle Concentration (CMC)	Approximately 0.22 - 0.24 mM	[3]
Surface Tension	Data not specifically available for Triton X-301. Generally, anionic surfactants significantly reduce the surface tension of water.	
Hydrophilic-Lipophilic Balance (HLB)	A calculated value for Triton X-301 is not readily available. The presence of the sulfate group suggests a high HLB, indicating good water solubility.	
Aggregation Number	Data not specifically available for Triton X-301.	
Micelle Size	Data not specifically available for Triton X-301.	
Density	Data not specifically available for Triton X-301. For comparison, the density of Triton X-100 is approximately 1.07 g/cm ³ . [4]	
Viscosity	Data not specifically available for Triton X-301. For comparison, the viscosity of Triton X-100 is approximately 240 cP at 25°C. [5]	
Cloud Point	Anionic surfactants like Triton X-301 do not typically exhibit a cloud point in the same manner as non-ionic surfactants with polyoxyethylene chains. [6]	

Experimental Protocols and Methodologies

Triton X-301's detergent properties are leveraged in a variety of laboratory procedures. The following sections provide detailed methodologies for its key applications.

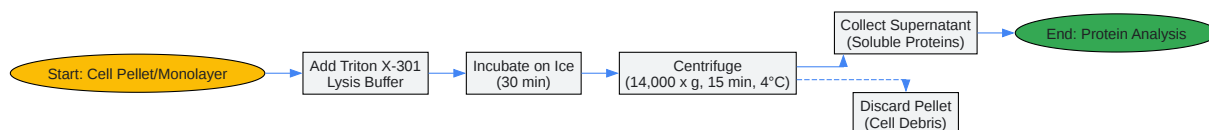
Cell Lysis for Protein Extraction

Triton X-301 is an effective agent for disrupting cell membranes to release intracellular contents. Its anionic nature can be advantageous for solubilizing certain proteins and cellular components.

Methodology:

- Preparation of Lysis Buffer: A typical lysis buffer containing **Triton X-301** can be prepared as follows:
 - 50 mM Tris-HCl, pH 7.4
 - 150 mM NaCl
 - 1 mM EDTA
 - 1% (v/v) **Triton X-301**
 - Protease and phosphatase inhibitors (recommended)
- Cell Culture Preparation:
 - For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
 - For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
- Lysis:
 - Add the appropriate volume of ice-cold lysis buffer to the cells.
 - For adherent cells, scrape the cells from the culture dish in the presence of the lysis buffer.

- For suspension cells, resuspend the cell pellet in the lysis buffer.
- Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
- Clarification:
 - Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification:
 - Carefully collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford assay). The presence of **Triton X-301** may interfere with some protein assays, so it is crucial to use a detergent-compatible assay.



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Cell Lysis and Protein Extraction Workflow

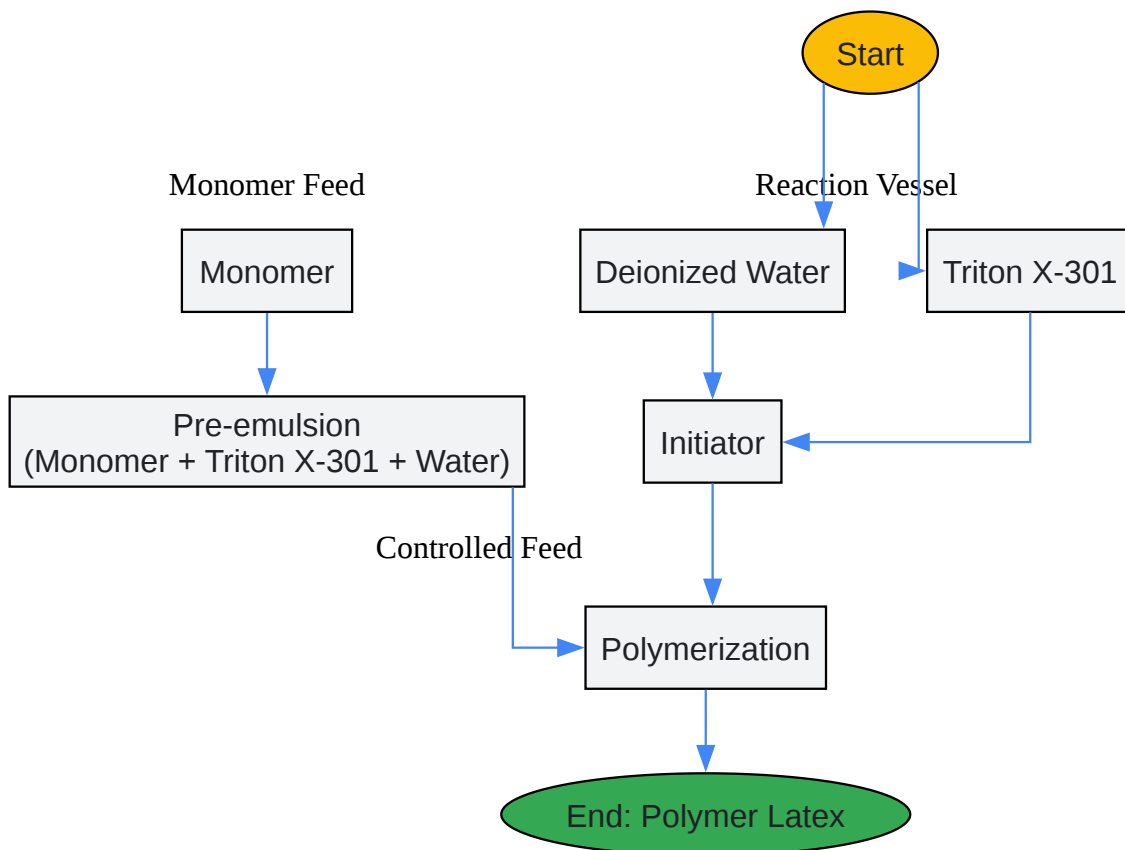
Emulsion Polymerization

Triton X-301 can act as an effective emulsifier in emulsion polymerization reactions, stabilizing monomer droplets in an aqueous phase.[3]

Methodology:

- Reactor Setup:

- A reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a means for controlled addition of reactants is required.
- Initial Charge:
 - Deionized water is added to the reactor and purged with nitrogen for at least 30 minutes to remove oxygen.
 - A portion of the **Triton X-301** is added to the water and dissolved with stirring.
- Monomer Emulsion Preparation:
 - In a separate vessel, the monomer (e.g., styrene, methyl methacrylate) is mixed with the remaining **Triton X-301** and deionized water to form a pre-emulsion.
- Initiation:
 - The reactor is heated to the desired reaction temperature (e.g., 70-80°C).
 - A water-soluble initiator (e.g., potassium persulfate) is added to the reactor.
- Polymerization:
 - The monomer pre-emulsion is fed into the reactor at a controlled rate over a period of several hours.
 - The reaction is allowed to proceed for a specified time after the feed is complete to ensure high monomer conversion.
- Cooling and Characterization:
 - The resulting polymer latex is cooled to room temperature.
 - The latex can be characterized for properties such as particle size, molecular weight, and solid content.



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Emulsion Polymerization Process

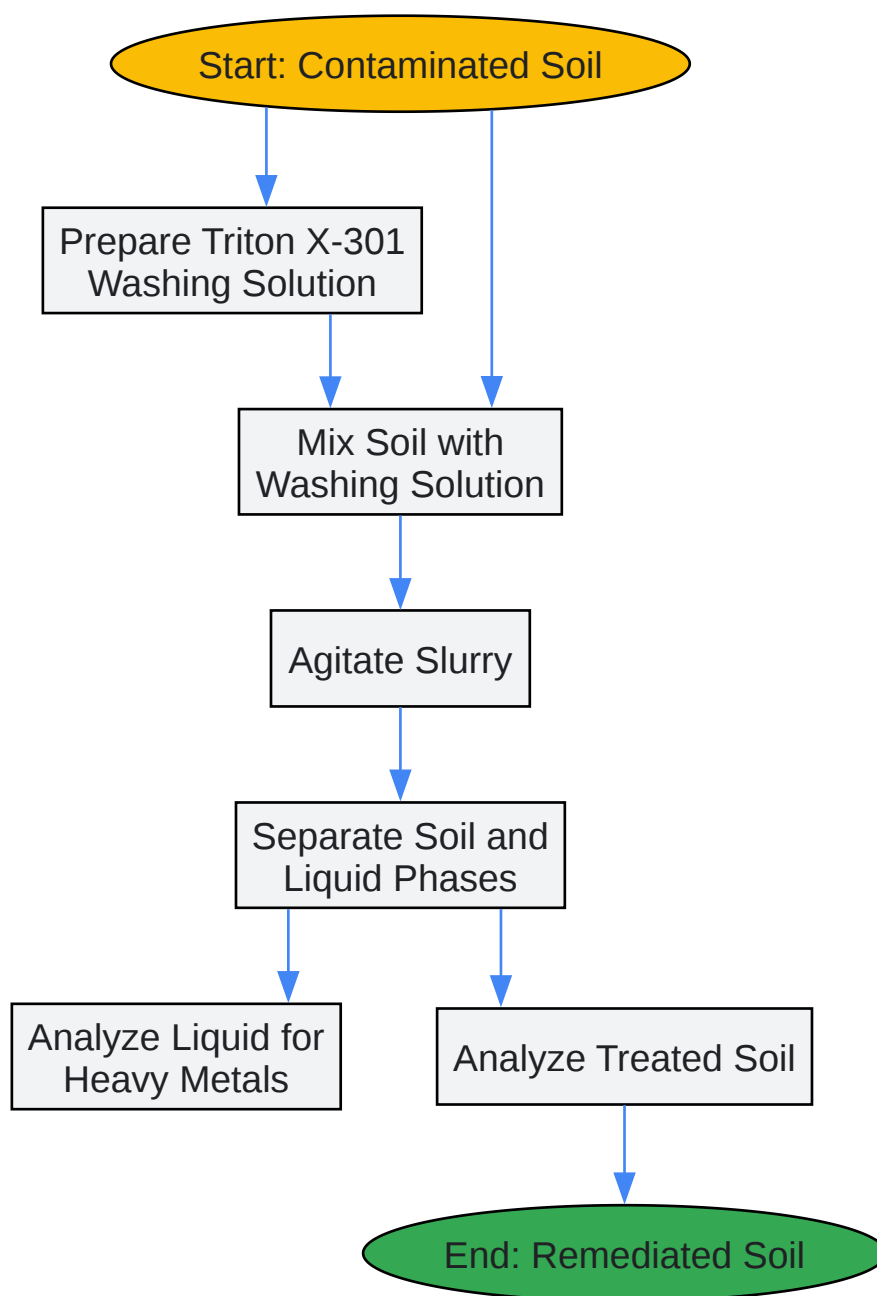
Heavy Metal Remediation

The anionic head group of **Triton X-301** can chelate heavy metal ions, making it useful for environmental remediation applications such as soil washing.[3]

Methodology:

- Preparation of Washing Solution:
 - Prepare an aqueous solution of **Triton X-301** at a concentration above its CMC (e.g., 1-5% w/v). The optimal concentration may vary depending on the soil type and the nature and concentration of the heavy metal contaminants.

- Soil Treatment:
 - Contaminated soil is mixed with the **Triton X-301** washing solution in a suitable container. The soil-to-solution ratio should be optimized for efficient mixing and contact (e.g., 1:5 to 1:20 w/v).
- Agitation:
 - The soil slurry is agitated for a specific period (e.g., 1-24 hours) to facilitate the desorption of heavy metals from the soil particles and their complexation with the surfactant micelles.
- Separation:
 - The soil and the washing solution are separated by decantation, filtration, or centrifugation.
- Analysis:
 - The concentration of heavy metals in the washing solution is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
 - The treated soil can also be analyzed to determine the removal efficiency.



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Heavy Metal Remediation Workflow

Conclusion

Triton X-301 is a versatile anionic surfactant with applications spanning from fundamental cell biology research to industrial processes. Its distinct anionic character provides advantages in specific applications where charge interactions are important. While a comprehensive set of quantitative physicochemical data for **Triton X-301** is not as readily available as for its non-

ionic counterparts, this guide provides the foundational knowledge and detailed methodologies to effectively utilize this surfactant in a laboratory setting. Further characterization of its specific properties would be beneficial for the scientific community to fully exploit its potential.

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